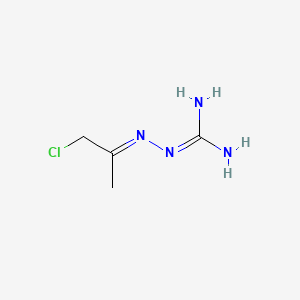
3-(2-Chloro-1-methylethylidene)carbazamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(2-Chloro-1-methylethylidene)carbazamidine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of hydrazinecarboximidamide with 2-chloro-1-methylethylidene . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
化学反应分析
3-(2-Chloro-1-methylethylidene)carbazamidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
3-(2-Chloro-1-methylethylidene)carbazamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(2-Chloro-1-methylethylidene)carbazamidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-(2-Chloro-1-methylethylidene)carbazamidine can be compared with other similar compounds such as:
- N-[(2-Chloro-1-methylethylidene)amino]guanidine
- 2-(2-chloro-1-methylethylidene)-Hydrazinecarboximidamide
These compounds share similar chemical structures but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific chemical properties and potential for diverse applications .
生物活性
3-(2-Chloro-1-methylethylidene)carbazamidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a carbamazepine-like structure, which is known for various biological activities. The presence of the chloro group and the carbazamine moiety contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of carbazamine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Toxicity Profile
The toxicity of this compound is an essential aspect of its biological evaluation. Inhalation studies involving related compounds indicate respiratory distress and potential liver and kidney damage at high exposure levels . It is crucial to assess the safety profile through both in vitro and in vivo studies to determine safe dosage ranges for therapeutic applications.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of carbazamine derivatives against common pathogens. The results showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against E. coli , indicating promising antimicrobial activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Escherichia coli |
| Standard Antibiotic (e.g., Amoxicillin) | 10 | Escherichia coli |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells with an IC50 value of approximately 20 µM, suggesting its potential as an anticancer agent .
属性
CAS 编号 |
39670-02-5 |
|---|---|
分子式 |
C4H9ClN4 |
分子量 |
148.59 g/mol |
IUPAC 名称 |
2-[(E)-1-chloropropan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C4H9ClN4/c1-3(2-5)8-9-4(6)7/h2H2,1H3,(H4,6,7,9)/b8-3+ |
InChI 键 |
PFAKVDNMGVXKKW-FPYGCLRLSA-N |
手性 SMILES |
C/C(=N\N=C(N)N)/CCl |
规范 SMILES |
CC(=NN=C(N)N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















